(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O5S and a molecular weight of 286.35 g/mol . It is a white solid that is commonly used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of toluene-4-sulfonic acid 5-hydroxy-tetrahydro-pyran-2-ylmethyl ester typically involves the reaction of 4-toluenesulfonyl chloride with an alcohol in the presence of a base . This reaction is usually performed in an aprotic solvent, such as pyridine, which also acts as a base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Medicine: This compound can be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 5-hydroxy-tetrahydro-pyran-2-ylmethyl ester involves its interaction with molecular targets and pathways in chemical reactions. The sulfonic acid group is highly reactive and can participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
p-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
Benzenesulfonic acid: Another sulfonic acid with similar reactivity but different structural properties.
Sulfanilic acid: A sulfonic acid derivative used in the synthesis of dyes and other chemicals. The uniqueness of toluene-4-sulfonic acid 5-hydroxy-tetrahydro-pyran-2-ylmethyl ester lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(5-hydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-2-6-13(7-3-10)19(15,16)18-9-12-5-4-11(14)8-17-12/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHPVSTASLHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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